Cubebin
Overview
Description
Cubebin is a compound found in Piper cubeba, also known as cubeb, a plant used in traditional herbal medicine for treating various diseases, especially digestive and respiratory disorders . The plant is rich in essential oil, found mainly in fruits, making it economically important .
Molecular Structure Analysis
Cubebin has a molecular formula of C20H20O6, an average mass of 356.369 Da, and a monoisotopic mass of 356.125977 Da . It has 3 defined stereocenters .
Physical And Chemical Properties Analysis
Cubebin has a density of 1.4±0.1 g/cm3, a boiling point of 526.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Scientific Research Applications
Anti-inflammatory Activity
Cubebin, a lignan extracted from the leaves of Zanthoxyllum naranjillo, has shown significant anti-inflammatory activity. It reduced edema induced by prostaglandin PGE2 and the number of writhings in mice, suggesting its mechanism of action is similar to non-steroidal drugs (Bastos et al., 2001).
Hepatoprotective Effects
Cubebin isolated from Syringa oblata demonstrated significant hepatoprotective effects against CCl4-induced hepatic damage in mice. It improved biochemical and physiological indexes of serum and hepatic tissue, preventing pathological damage to liver tissue (Li et al., 2021).
Cytotoxicity and Mutagenicity Studies
Studies on cubebin from Piper cubeba revealed its cytotoxic effects at high concentrations in hepatoma cells. However, lower concentrations showed no cytotoxic, mutagenic, or proliferative effects, indicating its safety for consumption within certain limits (Niwa et al., 2013).
Vascular Effects
Cubebin has a vasorelaxant effect, facilitating endothelium-dependent and -independent relaxation in rat aorta. It promotes vasorelaxation via the NO/cGMP pathway without prostacyclin involvement, suggesting potential applications in vascular health (Carvalho et al., 2013).
Isolation and Utilization
Research focused on isolating (-)-cubebin from Piper cubeba seeds for optimization studies and potential fungal biotransformation to obtain (-)-hinokinin, showcasing its significance in biochemical applications (Paula et al., 2017).
Genotoxicity Assessment
Genotoxic effects of (−)‐cubebin were studied in mice, showing dose-related clastogenic and genotoxic effects in somatic cells. Caution is advised for its ingestion, especially at high doses (Maistro et al., 2010).
Multi-Therapeutic Potential
Cubebin has been recognized for its various biological actions, including antileukemic, antimycobacterial, analgesic, anti-inflammatory, and antispasmodic properties. Its therapeutic potential sets a foundation for novel biological agent development (Agrawal et al., 2023).
Melanogenesis Stimulation
Cubebin stimulates melanogenesis in murine B16 melanoma cells by enhancing tyrosinase expression mediated by activation of p38 MAPK. This suggests potential applications in dermatological research (Hirata et al., 2007).
Modulatory Effects on Mutagenicity
Cubebin showed significant reduction in mutagenicity induced by doxorubicin in V79 cells and by urethane in Drosophila. Its dual role as a free radical scavenger at low concentrations and a potential pro-oxidant at higher concentrations highlights its complex biochemical interactions (de Rezende et al., 2013).
Trypanocidal Activity
Cubebin derivatives demonstrated varying degrees of trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas' disease. This indicates its potential as a basis for developing novel trypanocidal agents (de Souza et al., 2005).
Structural Elucidation
Research on the absolute configuration of (−)-cubebin employed chiroptical spectroscopy and quantum chemical calculations, emphasizing the complexities of stereochemical determination in natural compounds (Macedo et al., 2020).
Oxidation Catalysis
A study on the oxidation of (−)-cubebin using biomimetic metalloporphyrin catalytic systems demonstrated efficient conversion, underscoring its potential in synthetic chemistry (Andrade et al., 2009).
Safety Profile on Cancer Cells
Investigating the safety profile of (−)-cubebin on human colon adenocarcinoma cells, it was found to be cytotoxic at high concentrations but safe at lower concentrations. This provides important insights for its pharmacological applications (Niwa et al., 2016).
Analgesic Properties
Cubebin exhibited analgesic properties in the mouse writhing test, highlighting its potential use as an analgesic agent (Borsato et al., 2000).
Neuroprotective Effect
Cubebin showed neuroprotective effects in mice with scopolamine-induced amnesia, suggesting potential applications in Alzheimer's disease treatment [(Somani et al., 2017)](https://consensus.app/papers/effect-cubebin-dibenzylbutyrolactone-lignan-somani/54b7145b87f857cd8bdda306cea1b5b1/?utm_source=chatgpt).
Anticancer Activity
Studies on cubebin and its synthetic derivatives revealed significant anticancer activity against various human cancer cell lines, indicating its potential as a basis for novel anticancer agents (Rajalekshmi et al., 2016).
Compound Identification
Research efforts have been directed towards the identification of cubebin and its epimer, epicubebin, using 2D-NMR spectroscopy, highlighting the importance of advanced techniques in natural product chemistry (Wahyono et al., 2005).
Isolation and Characterization
The isolation and characterization of (-)-cubebin from Piper cubeba fruits were conducted, providing insights into efficient methods for extracting bioactive compounds from plant sources (Mulik & Laddha, 2015).
Medicinal Attributes
A review focused on the medicinal attributes of cubebin and hinokinin from Piper cubeba, exploring their structural characterization and synthesis, and highlighting their potential in medicine (Lima et al., 2018).
Safety And Hazards
Cubebin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It’s a moderate to severe irritant to the skin and eyes . In vitro studies have shown that Cubebin was cytotoxic at 280 μM, whereas no cytotoxicity was demonstrated below 28 μM .
Future Directions
properties
IUPAC Name |
(2S,3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWRNLYKJKHAM-MDOVXXIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031063 | |
Record name | Cubebin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cubebin | |
CAS RN |
18423-69-3 | |
Record name | (2S,3R,4R)-3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-furanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18423-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cubebin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cubebin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-3,4-dipiperonylfuran-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUBEBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J237078S8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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